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molecular formula C11H12N2OS2 B089825 2-(Morpholinothio)benzothiazole CAS No. 102-77-2

2-(Morpholinothio)benzothiazole

Cat. No. B089825
M. Wt: 252.4 g/mol
InChI Key: MHKLKWCYGIBEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03969350

Procedure details

There is charged to a glass or glass-lined reactor 25.2 grams (0.1 mole) of 2-(morpholinothio)benzothiazole, 3.2 grams (0.1 mole) of sulfur, and 150 ml. of essentially anhydrous isopropyl alcohol (0.4% by weight water). The catalyst, the sodium salt of mercaptobenzothiazole, is used in amount of 0.01 mole and is formed in situ by adding 0.01 mole of solid sodium hydroxide and then 0.01 mole of 2-mercaptobenzothiazole (MBT) to the reaction mixture. The reaction mixture is then stirred and heated at refluxing temperature (about 82-83°C) for 2 hours although it is found that the reaction is essentially complete in one hour. A clear solution usually forms in from 15 to 75 minutes. The reaction mixture is cooled to 30°C. during which cooling a precipitate usually begins to form in the range of 67-74°C. Stirring and cooling is continued to 0°C. and the mixture is held at 0-10°C. for about 30 minutes after which it is filtered and the solids air dried at 25-30°C. There is obtained a yield of 94.4-95% of 2-(morpholinodithio)benzothiazole, m.p. 132°-136°C.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0.01 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.01 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([S:7]C2SC3C=CC=CC=3N=2)[CH2:3][CH2:2]1.[S].[Na].[SH:19][C:20]1[S:21][C:22]2[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=2[N:24]=1.[OH-].[Na+]>C(O)(C)C>[O:1]1[CH2:6][CH2:5][N:4]([S:7][S:19][C:20]2[S:21][C:22]3[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=3[N:24]=2)[CH2:3][CH2:2]1 |f:4.5,^3:16,^1:17|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
O1CCN(CC1)SC=1SC2=C(N1)C=CC=C2
Name
Quantity
3.2 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Step Four
Name
solid
Quantity
0.01 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.01 mol
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed in situ
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
usually forms in from 15 to 75 minutes
Duration
45 (± 30) min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 30°C. during which
TEMPERATURE
Type
TEMPERATURE
Details
cooling a precipitate
CUSTOM
Type
CUSTOM
Details
to form in the range of 67-74°C
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
is continued to 0°C.
WAIT
Type
WAIT
Details
the mixture is held at 0-10°C. for about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
after which it is filtered
CUSTOM
Type
CUSTOM
Details
the solids air dried at 25-30°C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCN(CC1)SSC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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